(-)-Tramadol
Overview
Description
(-)-Tramadol is an opioid analgesic drug that is used to treat moderate to severe pain. It is a synthetic opioid that is derived from codeine and thebaine, two naturally occurring alkaloids found in opium. It is a centrally acting analgesic that is believed to act on both the central nervous system and the periphery. It is believed to have a similar mechanism of action as other opioids, such as morphine, but with fewer side effects. It is available in both oral and intravenous formulations and is commonly used in both acute and chronic pain management.
Scientific Research Applications
Analgesic and Pharmacological Properties : Tramadol is known for its dual activity as a monoaminergic reuptake inhibitor and opioid receptor agonist. It's a prodrug metabolized into more potent opioid analgesic metabolites, particularly M1, through cytochrome P450 enzymes CYP2D6 and CYP3A4. The efficacy of tramadol varies based on an individual's CYP genetics, impacting its analgesic potency. Clinical decision support tools using pharmacogenomics are being utilized to guide tramadol treatment in major medical centers due to its complex metabolism and side effect profile (Miotto et al., 2017).
Efficacy in Diabetic Neuropathy : Tramadol has been found effective in treating diabetic neuropathy pain. A double-blind randomized trial showed that patients treated with tramadol reported significant pain relief and better physical and social functioning compared to those receiving a placebo. However, it was associated with side effects like nausea, constipation, headache, and somnolence (Harati et al., 1998).
Neurotoxic Effects : Chronic tramadol usage can cause oxidative damage, inflammation, and apoptosis in the cerebrum of rats, suggesting a potential for neurotoxic effects. This is mediated via oxidative stress, inflammation, and alterations in neurotransmission (Mohamed & Mahmoud, 2019).
Antidepressant-Like Effects : Tramadol exhibits antidepressant-like effects in animal models. Studies have shown that it can decrease immobility time in rats during the forced swimming test, indicating its potential use in treating depressive disorders (Jessé et al., 2008).
Pharmacokinetics and Drug Delivery Systems : Tramadol's pharmacokinetics and pharmacodynamics, including adverse side effects and co-administration with other drugs, have been studied. New drug delivery systems are being explored to enhance its efficacy and reduce the frequency of dosing (Vazzana et al., 2015).
Mechanisms of Action : Research into tramadol's mechanisms has highlighted its action on G protein-coupled receptors (GPCRs), monoamine transporters, and ion channels. These findings help understand tramadol's efficacy in pain management and potential side effects (Minami et al., 2015).
Toxicity and Drug Interactions : Tramadol's potential for overdose, particularly when combined with benzodiazepines, and its interaction with the central nervous system depressants, is a critical area of concern. Understanding these interactions is vital for safe prescribing practices (Clarot et al., 2003).
properties
IUPAC Name |
(1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYLLZQTGLZFBW-GOEBONIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313414 | |
Record name | (-)-(S,S)-trans-Tramadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Tramadol | |
CAS RN |
123134-25-8 | |
Record name | (-)-(S,S)-trans-Tramadol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123134-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-(S,S)-trans-Tramadol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123134258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-(S,S)-trans-Tramadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRAMADOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26J30IC20Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Citations
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